2-(4,5-Diphenyl-1H-imidazol-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-diphenylimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-15(21)11-19-12-18-16(13-7-3-1-4-8-13)17(19)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTBOKJDSUBCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Analytical Characterization of 2 4,5 Diphenyl 1h Imidazol 1 Yl Acetic Acid
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a spectrum is produced that corresponds to the vibrational modes of the molecular bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, providing a unique fingerprint based on the vibrational frequencies of its functional groups. For 2-(4,5-Diphenyl-1H-imidazol-1-yl)acetic acid, FT-IR analysis would be expected to reveal characteristic absorption bands.
Key expected vibrational modes would include:
O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid.
C-H Stretch: Absorptions corresponding to the aromatic C-H bonds of the phenyl rings and the aliphatic C-H bonds of the acetic acid methylene (B1212753) group.
C=N and C=C Stretches: Multiple bands in the fingerprint region associated with the imidazole (B134444) and phenyl rings.
N-C Stretch: Vibrations from the bond connecting the acetic acid group to the imidazole ring.
While general ranges for these stretches are well-established, specific experimental data for this compound is not available in the searched literature.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the symmetric vibrations of the phenyl rings and the carbon-carbon bonds within the imidazole ring. However, specific Raman spectral data for this compound could not be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the chemical environments of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. A hypothetical ¹H NMR spectrum of this compound would display several key signals:
Carboxylic Acid Proton (-COOH): A singlet, typically broad, appearing far downfield. Its chemical shift can be concentration and solvent-dependent.
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group attached to the imidazole nitrogen.
Imidazole Proton (-CH-): A singlet for the proton at the C2 position of the imidazole ring.
Aromatic Protons (Phenyl groups): A complex series of multiplets in the aromatic region of the spectrum, corresponding to the ten protons of the two phenyl groups at the C4 and C5 positions.
An interactive table representing the expected, but not experimentally confirmed, proton signals is presented below.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (COOH) | Downfield (e.g., 10-13) | Singlet (broad) | 1H |
| Methylene (CH₂) | Mid-field (e.g., 4-5) | Singlet | 2H |
| Imidazole (C2-H) | Aromatic region | Singlet | 1H |
| Phenyl (Ar-H) | Aromatic region (e.g., 7-8) | Multiplets | 10H |
Note: This table is predictive and not based on experimental data for the specific compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, the spectrum would be expected to show signals for:
Carbonyl Carbon (-COOH): A signal in the downfield region, characteristic of carboxylic acids.
Imidazole Carbons: Signals for the three carbon atoms of the imidazole ring.
Methylene Carbon (-CH₂-): A signal in the aliphatic region.
Phenyl Carbons: Several signals in the aromatic region corresponding to the carbons of the two phenyl groups. Due to symmetry, some carbons may be chemically equivalent.
Below is an interactive table of expected carbon signals.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170-180 |
| Imidazole (C4/C5) | ~120-140 |
| Imidazole (C2) | ~135-145 |
| Phenyl (ipso, C-Ar) | ~130-140 |
| Phenyl (Ar-C) | ~125-130 |
| Methylene (CH₂) | ~45-55 |
Note: This table is predictive and not based on experimental data for the specific compound.
Advanced NMR Techniques for Complex Structure Assignment
For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum like the aromatic protons, advanced 2D NMR techniques would be employed. These include:
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (e.g., assigning the CH₂ proton signal to its corresponding carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecule, such as the link between the methylene protons and the carbons of the imidazole ring.
No studies utilizing these advanced techniques for the specific structural elucidation of this compound were found in the searched results.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, a combination of high-resolution and standard mass spectrometry techniques provides a comprehensive profile.
High-Resolution Mass Spectrometry (HRMS)
Table 1: Theoretical Mass Calculation for this compound
| Molecular Formula | Element | Atomic Mass | Count | Total Mass |
| C₁₇H₁₄N₂O₂ | Carbon | 12.011 | 17 | 204.187 |
| Hydrogen | 1.008 | 14 | 14.112 | |
| Nitrogen | 14.007 | 2 | 28.014 | |
| Oxygen | 15.999 | 2 | 31.998 | |
| Total Molecular Weight | 278.311 g/mol |
Electron Ionization Mass Spectrometry (EI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Electron Ionization Mass Spectrometry (EI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are valuable for elucidating the fragmentation patterns of organic molecules. While specific EI-MS and FAB-MS spectra for this compound are not detailed in the provided search results, the fragmentation behavior can be predicted based on the analysis of related structures.
Studies on the mass spectrometry of imidazole derivatives suggest that the imidazole ring itself is a stable moiety, with fragmentation primarily occurring at the substituent groups. nih.gov For the target compound, the N-acetic acid substituent would be a likely site for initial fragmentation. The fragmentation of carboxylic acids typically involves the loss of the carboxyl group (-COOH) or parts of it. rasayanjournal.co.in
In an EI-MS experiment, one would anticipate a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the bond between the imidazole ring and the acetic acid group, leading to characteristic fragment ions.
Fast Atom Bombardment (FAB) is a softer ionization technique, which would be expected to produce a prominent protonated molecular ion [M+H]⁺. A study on the FAB-MS of imidazole complexes has shown its utility in analyzing such systems. researchgate.net
Table 2: Predicted Key Fragmentation Ions in Mass Spectrometry
| Ion | Predicted m/z | Description |
| [C₁₇H₁₄N₂O₂]⁺ | 278 | Molecular Ion (M⁺) |
| [C₁₅H₁₂N₂]⁺ | 220 | Loss of the acetic acid group |
| [C₆H₅]⁺ | 77 | Phenyl group fragment |
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which is directly related to its conjugation and chromophoric systems. While the UV-Vis spectrum for this compound is not explicitly available, data from a structurally analogous compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, offers valuable comparative information. This related compound exhibits absorption peaks at 340 nm and 406 nm. researchgate.netsemanticscholar.org
The electronic structure of this compound is dominated by the highly conjugated 4,5-diphenyl-1H-imidazole core. The phenyl and imidazole rings constitute a significant chromophore. The absorption bands observed in the UV-Vis spectrum are attributable to π → π* transitions within this conjugated system. The presence of multiple phenyl groups and the imidazole ring is expected to result in strong absorption in the UV region.
Table 3: UV-Vis Absorption Data for an Analogous Compound
| Analogous Compound | Solvent | λmax (nm) | Reference |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | DMF | 340, 406 | researchgate.netsemanticscholar.org |
Elemental Compositional Analysis
Carbon, Hydrogen, Nitrogen (CHN) Elemental Analysis
Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis is a fundamental technique used to determine the mass percentages of these elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound (C₁₇H₁₄N₂O₂), the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated from its molecular formula and atomic weights.
Numerous studies on substituted 4,5-diphenyl-1H-imidazole derivatives report the use of CHN elemental analysis to confirm the successful synthesis and purity of the compounds. nih.govnih.govresearchgate.netresearchgate.net The experimental values obtained for the target compound are expected to be in close agreement with the calculated theoretical values, typically within a ±0.4% margin of error.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 17 | 204.187 | 73.36 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 5.07 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.07 |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.50 |
| Total | 278.311 | 100.00 |
Based on a comprehensive search of available scientific literature and crystallographic databases, specific single crystal X-ray diffraction data for the compound this compound could not be located. The required experimental data to detail its precise molecular geometry, intermolecular interactions, and crystal packing is not publicly available at this time.
Therefore, it is not possible to generate the requested article sections with the required scientific accuracy and detail. Analysis of related compounds is not a viable alternative, as the acetic acid moiety would introduce unique hydrogen bonding patterns that fundamentally dictate the crystal structure, making extrapolation from other derivatives scientifically unsound.
Computational and Theoretical Investigations of 2 4,5 Diphenyl 1h Imidazol 1 Yl Acetic Acid
Quantum Chemical Approaches for Molecular Structure and Reactivity
Quantum chemical methods are employed to elucidate the electronic structure and predict the reactivity of 2-(4,5-diphenyl-1H-imidazol-1-yl)acetic acid. These approaches provide a foundational understanding of the molecule's stability, electron distribution, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For complex heterocyclic systems such as imidazole (B134444) derivatives, DFT calculations are routinely performed to predict molecular structures and electronic properties. tandfonline.com A common approach involves using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or 6-31G(d,p), which defines the mathematical functions used to describe the electron orbitals. tandfonline.comnih.govppor.az
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com
A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ppor.azirjweb.com
A small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, signifying that it can be more readily involved in chemical reactions. nih.govsemanticscholar.org
Analysis of the spatial distribution of these orbitals reveals likely sites for chemical reactions. The HOMO is typically localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions. This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. nih.govacadpubl.eu By examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, it is possible to quantify the stability gained from these electron delocalization events. niscpr.res.in
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. tandfonline.com MEP maps are invaluable for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. nih.gov
The color-coding convention is typically as follows:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like oxygen and nitrogen.
Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These areas are often found around hydrogen atoms attached to electronegative atoms.
Green: Denotes areas of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazole ring, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue).
From the calculated energies of the HOMO and LUMO, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. ppor.azirjweb.com These parameters provide a quantitative measure of the molecule's stability and reactivity. nuph.edu.ua
The primary quantum chemical parameters include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A higher hardness value corresponds to lower reactivity. It is calculated as η = (E_LUMO - E_HOMO) / 2. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). ppor.az
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added |
| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | S = 1 / (2η) | Measure of polarizability |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons |
Molecular Modeling and Docking Studies for Biomolecular Interactions
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. researchgate.net This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In a typical docking study involving a compound like this compound, the 3D structure of the ligand is placed into the binding site of a target protein. A scoring function is then used to estimate the binding energy (or affinity), with more negative scores generally indicating a more favorable interaction. researchgate.net
Studies on structurally related imidazole derivatives have used molecular docking to explore their potential as therapeutic agents. For example, various 2-aryl-4,5-diphenyl-1H-imidazole derivatives have been docked into the active site of targets like the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) to evaluate their antimalarial potential. researchgate.netugm.ac.id Similarly, other complex imidazole compounds have been studied for their binding affinity against the main protease of SARS-CoV-2. tandfonline.com These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site, providing crucial insights into the structural basis of its biological activity.
In Silico Exploration of Interactions with Relevant Biological Macromolecules
Computational docking studies are instrumental in predicting the binding affinity and orientation of a small molecule, or ligand, within the active site of a target protein. For derivatives of 2-aryl-4,5-diphenyl-1H-imidazole, molecular docking has been employed to elucidate their potential as antimalarial agents. These studies have specifically targeted the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) protein (PDB ID: 1J3I), a crucial enzyme in the parasite's life cycle. researchgate.net The in silico investigations aim to understand how these imidazole derivatives interact with the amino acid residues in the binding pocket of PfDHFR-TS, providing insights into their mechanism of action. researchgate.net
Similarly, other imidazole derivatives have been screened in silico against human lactate (B86563) dehydrogenase (LDHA), an enzyme that is often upregulated in cancer cells. aip.org For instance, the compound 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate (B1228818) was evaluated for its binding affinity at the active site of the LDHA receptor. aip.org Such studies are pivotal in the early stages of drug discovery for identifying potential therapeutic targets and lead compounds.
In the context of anticonvulsant activity, newly synthesized pyrazoline derivatives containing a 2-benzyl-benzoimidazol-1-yl moiety have been docked against the human mitochondrial branched-chain aminotransferase (PDB ID: 2A1H). connectjournals.com These computational explorations help to rationalize the observed biological activities and guide the design of more potent analogs.
Elucidation of Binding Modes and Interaction Energies
Molecular docking not only predicts if a molecule will bind to a target but also how it binds. This includes identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For the 2-aryl-4,5-diphenyl-1H-imidazole derivatives targeting PfDHFR-TS, the docking studies revealed the specific amino acid residues involved in the binding and provided a rationale for the observed differences in their antimalarial activity. researchgate.net
The binding energy, a quantitative measure of the affinity between a ligand and its target, is a critical output of docking simulations. A lower binding energy generally indicates a more stable complex and, potentially, a more potent compound. In the study of 2-aryl-4,5-diphenyl-1H-imidazole derivatives, the calculated CDOCKER energies were found to correlate with the in vitro antimalarial activity, with the most active compound exhibiting the lowest binding energy. researchgate.net For example, 2-(4-hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole showed the lowest CDOCKER energy of -47.48 kcal/mol, followed by 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (-43.79 kcal/mol) and 2-(4,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole (-41.47 kcal/mol). researchgate.net
Similarly, the docking of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate against LDHA yielded a binding energy of -9.7 kcal/mol, suggesting a high affinity for the active site of this receptor. aip.org For the anticonvulsant pyrazoline derivatives, the docking scores of the most active compounds were found to be in the range of -5.911 to -6.478, indicating good binding to the human mitochondrial branched-chain aminotransferase. connectjournals.com
Table 1: In Silico Docking and Binding Energy Data
| Compound/Derivative Class | Target Protein | PDB ID | Docking Score/Energy | Reference |
|---|---|---|---|---|
| 2-(4-hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) | 1J3I | -47.48 kcal/mol (CDOCKER energy) | researchgate.net |
| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) | 1J3I | -43.79 kcal/mol (CDOCKER energy) | researchgate.net |
| 2-(4,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) | 1J3I | -41.47 kcal/mol (CDOCKER energy) | researchgate.net |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Human lactate dehydrogenase (LDHA) | Not Specified | -9.7 kcal/mol | aip.org |
Conformational Analysis and Ligand-Target Dynamics
The three-dimensional conformation of a molecule is crucial for its biological activity. X-ray crystallography studies on derivatives such as 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) have revealed that these molecules adopt twisted conformations. nih.gov For instance, in one derivative, the anthryl unit is oriented perpendicularly to the central imidazole ring, and the two phenyl rings exhibit torsion angles of 35–39° with respect to the imidazole unit. nih.gov In another related compound, 2-(4,5-Diphenyl-2-p-tolyl-1H-imidazol-1-yl)-3-phenylpropan-1-ol, the dihedral angles formed by the imidazole ring with its three aryl substituents are 18.52°, 85.56°, and 85.57°. nih.govnih.gov Such conformational details are vital for understanding how these molecules fit into and interact with the binding sites of their biological targets.
While static docking provides a snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a more dynamic view. MD simulations can predict how the ligand and protein move and adapt to each other over time, providing a more realistic representation of the binding event. Although specific MD simulation data for this compound were not found in the provided search results, this technique is a standard and powerful tool for studying ligand-target dynamics in computational drug design.
Computational Prediction of Pharmacokinetic Parameters (excluding clinical outcomes)
Beyond predicting how a compound might interact with a biological target, computational methods are extensively used to forecast its pharmacokinetic properties—often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). These in silico predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.
In Silico Assessment of Absorption, Distribution, and Metabolism Indicators
A variety of computational models are available to predict the ADME properties of drug candidates. These models are often based on a molecule's physicochemical properties, such as its lipophilicity (log P), molecular weight, and the number of hydrogen bond donors and acceptors, which are key components of Lipinski's "rule of five" for oral bioavailability. nih.gov
For a series of 2-aryl-4,5-diphenyl-1H-imidazole derivatives, computational analysis of their physicochemical and pharmacokinetic parameters was performed to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.net Such analyses provide valuable information on the drug-likeness of the compounds and their potential to be developed into orally administered drugs. While specific numerical data for this compound were not detailed in the search results, the general approach involves using software tools that calculate these properties based on the molecule's structure. These tools can predict parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with metabolic enzymes such as the cytochrome P450 family. sciensage.inforesearchgate.net
For example, in silico ADME predictions for other heterocyclic compounds have been performed using various online tools. mdpi.comisca.me These predictions can be summarized in tables that provide a comprehensive overview of the compound's likely pharmacokinetic behavior.
Table 2: Representative Predicted Pharmacokinetic Parameters for Imidazole-based Compounds
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High/Low | Indicates the extent to which the compound is absorbed from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Predicts whether the compound can cross the BBB to act on the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Yes/No | P-gp is an efflux pump that can remove drugs from cells, affecting their distribution and efficacy. |
| Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions through inhibition of key metabolic enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). |
Advanced Research Applications of 2 4,5 Diphenyl 1h Imidazol 1 Yl Acetic Acid Non Clinical Focus
Materials Science Applications
The unique electronic and photophysical properties of imidazole (B134444) derivatives make them prime candidates for various applications in materials science. The 4,5-diphenyl-1H-imidazole core, in particular, has been a building block for novel materials with tailored functionalities.
Potential in Organic Semiconductors and Electronic Devices
Imidazole derivatives are recognized for their role in the development of organic semiconductors. Their inherent aromaticity and tunable electronic properties are key to their function in electronic devices. The imidazole ring is electron-deficient, which allows it to be linked to strong electron-withdrawing groups, leading to excellent electron-transporting properties. globethesis.com This characteristic is crucial for the performance of organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net
The 4,5-diphenyl substitution on the imidazole ring can influence the molecular packing and charge transport properties of the material. While direct studies on 2-(4,5-Diphenyl-1H-imidazol-1-yl)acetic acid as an organic semiconductor are not extensively documented, the broader class of imidazole-based materials has shown significant promise. The acetic acid moiety introduces a functional group that could be used for further chemical modification or to influence the solubility and film-forming properties of the material, which are critical for device fabrication.
Applications in Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs)
The strong electron-withdrawing nature of the imidazole core makes its derivatives suitable as emitters, hosts, and electron-transporting materials in OLEDs. tandfonline.com The photoluminescence, electroluminescence, and electrochemical properties of imidazole derivatives, combined with their good thermal stability and ease of modification, underscore their importance in the development of OLED materials. tandfonline.com
While specific data for this compound in OLEDs is not available, related compounds have been extensively studied. For instance, various imidazole derivatives have been reviewed for their efficiency in OLEDs, highlighting the relationship between molecular structure and device performance. tandfonline.com The acetic acid group in the target compound could potentially serve as an anchoring group to bind the molecule to a semiconductor surface in devices like DSSCs, although this application requires further investigation.
Exploration as Environmentally Sensitive Fluorophores and Chemosensors
Derivatives of 4,5-diphenyl-1H-imidazole have shown significant potential as fluorophores and chemosensors that are sensitive to their environment. For example, derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole have been synthesized and shown to exhibit interesting solvatofluorochromic properties, making them useful for applications that are sensitive to solvent polarity. rsc.org The amphoteric nature of the imidazolyl group in these derivatives also makes them responsive to strong protic acids and fluoride (B91410) anions. rsc.org
The fluorescence of these compounds can be tuned by altering the functional groups attached to the 4,5-diphenyl-1H-imidazole core, suggesting a bottom-up approach to designing chemosensors with specific functions. rsc.org A study on a novel imidazole derivative demonstrated its ability to act as a chemosensor for copper (Cu2+) and iron (Fe3+) ions through color changes and fluorescence quenching. mdpi.com The acetic acid group on this compound could potentially enhance its solubility in aqueous environments and provide a binding site for metal ions, making it a candidate for further exploration in the field of chemosensors.
| Compound Derivative | Sensed Ion | Method of Detection |
| 2-(2-hydroxyphenyl)-4,5-diphenyl-imidazole | Cu2+ | Fluorescence quenching |
| Imidazole derivative with indole (B1671886) and furan (B31954) moieties | Cu2+, Fe3+ | Color change and fluorescence quenching |
This table presents data on derivatives of 4,5-diphenyl-1H-imidazole as chemosensors.
Investigation of Molecular Interactions within Biological Systems (Mechanistic Studies)
The imidazole ring is a key component of many biological molecules and approved drugs. nih.gov Understanding the molecular interactions of synthetic imidazole derivatives with biological systems is crucial for the development of new therapeutic agents and research tools.
In Vitro Studies on Enzyme Inhibition Mechanisms (e.g., lactate (B86563) dehydrogenase)
While there is a growing interest in targeting enzymes like lactate dehydrogenase (LDH) for therapeutic purposes, specific in vitro studies on the inhibition of LDH by this compound are not prominent in the available literature. Research on imidazole-based inhibitors for other enzymes, such as p38 MAP kinase, has been conducted, demonstrating the potential of the imidazole scaffold in designing enzyme inhibitors. acs.org The general approach involves synthesizing derivatives and evaluating their inhibitory activity in vitro. acs.org
Studies on Molecular Interactions with Microbial Components for Antimicrobial Research
Imidazole derivatives are well-known for their antimicrobial properties. nih.govscialert.net Various studies have explored the antibacterial and antifungal activities of compounds structurally related to this compound.
A series of imidazole derivatives synthesized from 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide showed moderate to good anti-inflammatory, antibacterial, and antifungal effects. derpharmachemica.com Another study reported the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its metal complexes, which exhibited antimicrobial activity against several bacterial and fungal strains. nih.gov The mechanism of action for antimicrobial imidazoles can involve the disruption of microbial cell membranes, leading to cell death, or the inhibition of essential enzymes like lanosterol (B1674476) 14α-demethylase in fungi. nano-ntp.com
The antimicrobial potential of these compounds is often attributed to the imidazole ring and the nature of its substituents. The data from these studies on related compounds suggest that this compound could also possess antimicrobial properties worthy of investigation.
| Compound Derivative | Target Organism | Activity |
| Derivatives of 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole- 1-yl)-acetic acid hydrazide | Various bacteria and fungi | Moderate to good antimicrobial activity derpharmachemica.com |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | E. coli, K. pneumoniae, S. aureus, C. glabrata, C. albicans, C. krusei | Variable inhibitory effects nih.gov |
This table summarizes the antimicrobial activities of compounds structurally related to this compound.
Exploration of Antiparasitic or Antiviral Mechanisms at a Molecular Level
Extensive literature searches did not yield specific studies detailing the exploration of antiparasitic or antiviral mechanisms at a molecular level for the compound this compound. While the broader class of imidazole-containing compounds has been a subject of investigation for such therapeutic properties, research focusing specifically on the molecular interactions, potential targets, and mechanisms of action of this compound against parasites or viruses is not publicly available in the reviewed scientific literature.
Therefore, no detailed research findings or data tables on its specific antiparasitic or antiviral mechanisms can be provided. Further research would be necessary to elucidate any potential activity and the underlying molecular pathways of this particular compound.
Future Research Directions and Unaddressed Challenges in 2 4,5 Diphenyl 1h Imidazol 1 Yl Acetic Acid Chemistry
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of imidazole (B134444) derivatives often involves multi-step procedures with harsh reagents and organic solvents, leading to environmental concerns. A key future direction is the development of more sustainable and environmentally benign synthetic methodologies for 2-(4,5-Diphenyl-1H-imidazol-1-yl)acetic acid and its precursors.
Optimization of Catalyst Systems for Reduced Environmental Impact
A significant challenge in the synthesis of polysubstituted imidazoles is the reliance on catalysts that can be hazardous or difficult to recover. Future research should focus on the exploration and optimization of green catalysts. For instance, the synthesis of the core 2,4,5-triphenyl-1H-imidazole structure can be achieved through a one-pot, three-component reaction of benzil (B1666583), an aldehyde, and ammonium acetate. While various catalysts have been employed for this transformation, a shift towards more sustainable options is necessary.
Recent studies on the synthesis of similar imidazole derivatives have highlighted the potential of biocatalysts, such as lemon juice, which are inexpensive, biodegradable, and non-toxic jipbs.com. The application of such natural acid catalysts could significantly reduce the environmental footprint of the synthesis. Additionally, the use of reusable solid acid catalysts and ionic liquids presents a promising avenue for greener synthesis. For example, diethyl ammonium hydrogen phosphate has been shown to be an effective and reusable catalyst for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles sciepub.comsciepub.com. The exploration of such catalysts for the synthesis of the 4,5-diphenyl-imidazole core of the target molecule is a critical next step.
Future work should involve a systematic screening of various green catalysts, including solid acids, biocatalysts, and reusable ionic liquids, to identify the most efficient and environmentally friendly option for the synthesis of the this compound precursor.
| Catalyst Type | Potential Advantages | Research Focus |
| Biocatalysts (e.g., Lemon Juice) | Inexpensive, readily available, biodegradable, non-toxic. | Application to the synthesis of the 4,5-diphenyl-imidazole core. |
| Reusable Solid Acids | Ease of separation, potential for multiple reaction cycles. | Development of highly active and stable solid acid catalysts. |
| Ionic Liquids | Low vapor pressure, tunable properties, potential for reuse. | Design of efficient and recyclable ionic liquid catalyst systems. |
Exploration of Solvent-Free or Aqueous-Based Synthesis
A major contributor to the environmental impact of chemical synthesis is the use of volatile organic solvents. Therefore, a significant future challenge is the development of solvent-free or aqueous-based synthetic routes for this compound.
Solvent-free reactions, often facilitated by microwave irradiation, offer numerous advantages, including shorter reaction times, higher yields, and the elimination of solvent waste jetir.org. The synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been successfully achieved under solvent-free microwave conditions, demonstrating the feasibility of this approach asianpubs.org. The subsequent N-alkylation with an acetic acid derivative could potentially also be performed under solvent-free conditions.
Alternatively, conducting the synthesis in water is a highly desirable green chemistry approach. While the organic precursors of this compound may have limited water solubility, the use of phase-transfer catalysts or surfactants could facilitate the reaction in an aqueous medium. Research into the use of copper catalysts in aqueous media for the synthesis of other imidazole derivatives has shown promise and could be adapted for the target compound biolmolchem.com.
Advanced Spectroscopic and Structural Investigations
A deeper understanding of the structure and reactivity of this compound and its interactions with other molecules requires the application of advanced analytical techniques.
Application of Cryo-Electron Microscopy for Complex Assemblies
While X-ray crystallography is a powerful tool for determining the solid-state structure of small molecules, cryo-electron microscopy (cryo-EM) offers the unique ability to visualize large molecular assemblies in a near-native state. A future research direction would be to investigate the self-assembly of this compound or its derivatives into larger supramolecular structures or their complexes with biomacromolecules. Cryo-EM could provide unprecedented insights into the morphology and organization of such assemblies. Although cryo-EM is more commonly applied to large biological macromolecules, its use in studying smaller molecule assemblies is an emerging field.
In Situ Spectroscopic Monitoring of Reaction Pathways
To optimize synthetic routes and gain a fundamental understanding of reaction mechanisms, in situ spectroscopic monitoring is an invaluable tool. Techniques such as in situ NMR, FT-IR, and Raman spectroscopy can be employed to track the formation of intermediates and products in real-time during the synthesis of this compound. This would allow for a detailed kinetic analysis and the identification of potential side reactions, leading to more efficient and controlled synthetic processes. For example, monitoring the one-pot synthesis of the imidazole core could elucidate the sequence of condensation reactions and the role of the catalyst.
Integration of Computational Design with Experimental Validation
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research. The integration of computational design with experimental validation is a crucial future direction for the exploration of this compound and its derivatives.
Density Functional Theory (DFT) can be employed to calculate the geometric and electronic properties of the molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. Such calculations have been successfully applied to a variety of imidazole derivatives to understand their structure-property relationships mansapublishers.com. For this compound, DFT studies could predict its conformational preferences, ionization potential, electron affinity, and reactivity hotspots.
Furthermore, molecular docking simulations can be used to predict the binding interactions of this compound and its derivatives with biological targets. This in silico screening can identify promising candidates for further experimental investigation in areas such as drug discovery. The synthesis of a library of derivatives, guided by computational predictions, followed by experimental validation of their properties and activities, represents a powerful and efficient approach to discovering novel applications for this imidazole scaffold. For instance, computational studies on similar imidazole derivatives have been used to predict their potential as antimalarial agents by docking them into the active site of a key parasite enzyme researchgate.net.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and reactivity. |
| Molecular Docking | In silico screening for potential biological targets and prediction of binding modes. |
| Molecular Dynamics (MD) Simulations | Investigation of the conformational dynamics and stability of the molecule and its complexes. |
Machine Learning Approaches for Property Prediction and Compound Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of molecular properties and facilitating the design of novel compounds. For this compound and its analogues, ML models could be pivotal in overcoming the time-intensive nature of traditional laboratory synthesis and testing.
Future research could focus on developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models would correlate the structural features of imidazole derivatives with their biological activities or material properties. By training algorithms on existing data from similar imidazole-based compounds, it may be possible to predict characteristics such as therapeutic efficacy, toxicity, or electronic properties for novel, unsynthesized derivatives of this compound.
Table 1: Potential Machine Learning Applications
| Application Area | Machine Learning Model | Predicted Property | Potential Impact |
|---|---|---|---|
| Drug Discovery | QSAR, Deep Neural Networks | Binding affinity to therapeutic targets, ADMET properties | Accelerated identification of lead compounds |
| Materials Science | QSPR, Generative Models | Electronic bandgap, self-assembly propensity, catalytic activity | Design of novel functional materials |
High-Throughput Virtual Screening for Novel Interactions
High-throughput virtual screening (HTVS) is a computational technique that allows for the rapid assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a biological target. This approach could be instrumental in exploring the therapeutic potential of this compound.
Researchers could employ HTVS to screen this compound and its virtual derivatives against a wide array of protein targets implicated in various diseases. For instance, given that some imidazole derivatives have shown inhibitory activity against enzymes like lactate (B86563) dehydrogenase or CYP51, HTVS could identify novel interactions and potential therapeutic applications. nih.govresearchgate.net Docking studies, a key component of HTVS, can predict the binding affinity and orientation of the molecule within the active site of a target protein, providing insights into its mechanism of action. nih.govresearchgate.net The results from such screenings can prioritize a smaller, more manageable number of compounds for subsequent experimental validation, significantly accelerating the drug discovery pipeline.
Exploration of Self-Assembly and Supramolecular Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is key to developing new materials from the bottom up. The unique structure of this compound makes it an excellent candidate for studies in self-assembly and crystal engineering.
Fabrication of Ordered Nanostructures
The spontaneous organization of molecules into well-defined, functional superstructures is known as self-assembly. researchgate.net This process is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The this compound molecule possesses several features conducive to self-assembly: the phenyl rings can participate in π-π stacking, while the carboxylic acid group is a strong hydrogen bond donor and acceptor.
Future research could explore how to control the self-assembly of this molecule to form one-dimensional nanostructures like nanofibers, ribbons, or nanotubes. nih.govnih.gov Such ordered structures are of significant interest for applications in electronics, biomaterials, and catalysis. nih.gov By modifying the molecular structure—for example, by altering the substituents on the phenyl rings—it may be possible to tune the intermolecular interactions and thus control the morphology of the resulting nanostructures. nih.gov
Understanding Non-Covalent Interactions in Crystal Engineering
Crystal engineering aims to design solid-state structures with desired properties by understanding and controlling intermolecular interactions. The study of the crystal structure of derivatives of this compound can provide fundamental insights into its supramolecular behavior.
For instance, analysis of a closely related compound, ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate, reveals how C—H⋯O hydrogen bonds can dictate the formation of inversion dimers, which then assemble into layers. nih.gov Similarly, the crystal structure of other lophine derivatives shows the importance of O—H⋯N and C—H⋯π hydrogen bonds in stacking molecules into chains and sheets. researchgate.net A detailed crystallographic study of this compound would elucidate the specific roles of the carboxylic acid dimer formation and the π-stacking of the phenyl groups in its solid-state packing. This knowledge is crucial for the rational design of new crystalline materials with tailored optical, electronic, or mechanical properties.
Expanding the Scope of Research Applications
Beyond the realms of computational chemistry and materials science, the inherent chemical functionalities of this compound suggest its potential utility in other advanced applications.
Role in Advanced Catalysis
The imidazole nucleus is a common feature in many catalysts, including N-heterocyclic carbenes (NHCs) and ionic liquids. mdpi.comppor.az The nitrogen atoms in the imidazole ring can act as Lewis bases or be protonated to form imidazolium salts, which are precursors to NHCs and components of ionic liquids.
An underexplored avenue of research is the potential of this compound and its derivatives to act as catalysts themselves or as ligands for metal-based catalysts. The combination of the imidazole core and the carboxylic acid group could allow it to function as a bifunctional catalyst, where one part of the molecule activates one reactant while the other part activates another. For example, various catalysts, including ionic liquids and nano-catalysts, have been successfully employed to improve the yields of reactions that form the imidazole ring itself, highlighting the interaction between catalysts and the imidazole scaffold. mdpi.comnih.gov Investigating the catalytic activity of this compound in organic transformations could open up new possibilities for efficient and selective synthesis.
Biomedical Imaging Probes (at a fundamental scientific level)
The core structure of this compound, which is based on the 2,4,5-triphenylimidazole scaffold known as lophine, presents significant opportunities for the development of novel biomedical imaging probes. The inherent fluorescence and chemiluminescence of lophine derivatives serve as a foundation for future research in this area. nih.govresearchgate.net The exploration of this compound and its analogues for bioimaging is still in its nascent stages, with numerous avenues for investigation and several key challenges to address.
Future research directions will likely focus on harnessing and modifying the intrinsic photophysical properties of the 4,5-diphenyl-1H-imidazole core for targeted and responsive imaging applications. One promising direction is the design of probes for selective organelle imaging. For instance, novel fluorescent lophine analogues have been synthesized that demonstrate selective bioimaging of the endoplasmic reticulum (ER). rsc.orgresearchgate.net This suggests that derivatives of this compound could be engineered to target other specific cellular compartments. The acetic acid moiety at the N1 position provides a convenient handle for conjugation to targeting ligands, such as peptides or small molecules, that can direct the probe to specific organelles or cell types.
Another key area of future research lies in the development of "smart" probes that respond to specific environmental cues within the biological milieu. The imidazole core itself is known to exhibit pH-dependent optical properties, a characteristic that can be exploited for developing pH sensors. nih.gov Research into imidazole-based fluorescent probes has demonstrated their sensitivity to pH changes, which is crucial for imaging lysosomes and other acidic organelles. nih.gov Furthermore, derivatives can be designed to detect specific ions or small molecules. For example, phenanthro-imidazole derivatives have been developed as selective fluorescent probes for copper ions (Cu2+). mdpi.com By modifying the substituents on the phenyl rings of this compound, it may be possible to create probes that are sensitive to other biologically relevant analytes.
The development of probes for advanced imaging modalities, such as two-photon microscopy, represents another significant research frontier. Imidazole-centered tripodal chromophores have been investigated for their two-photon absorption properties, which allow for deeper tissue imaging with reduced phototoxicity. rsc.org Synthesizing derivatives of this compound with extended π-conjugation could enhance their two-photon absorption cross-sections, making them suitable for in vivo imaging applications.
Despite the promising future directions, several unaddressed challenges remain in the development of this compound-based imaging probes. A primary challenge is understanding and controlling the aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) properties of these molecules. While some imidazole derivatives exhibit aggregation-induced enhanced emission (AIEE), which is beneficial for imaging, others may suffer from quenching in aqueous biological environments. nih.gov A thorough investigation into the solid-state and aggregation-state fluorescence of this compound derivatives is necessary to optimize their performance as imaging agents.
Furthermore, the solubility and stability of these probes in physiological conditions are critical hurdles that need to be overcome. The hydrophobic nature of the triphenylimidazole core can lead to poor aqueous solubility and non-specific binding to cellular components, which can compromise imaging specificity and generate high background signals. The acetic acid group on this compound may improve water solubility to some extent, but further chemical modifications, such as the introduction of polyethylene glycol (PEG) chains or other hydrophilic moieties, may be required.
A fundamental understanding of the structure-property relationships governing the photophysical characteristics of these compounds is also lacking. Systematic studies are needed to elucidate how different substituents on the imidazole and phenyl rings affect the absorption and emission wavelengths, quantum yields, and Stokes shifts. rsc.org This knowledge is crucial for the rational design of probes with tailored optical properties for specific imaging applications.
Finally, the potential for excited-state proton transfer (ESPT) in imidazole-based fluorophores presents both an opportunity and a challenge. nih.gov While ESPT can be harnessed for developing responsive probes, it can also lead to complex photophysical behavior that is difficult to predict and control. A detailed investigation into the excited-state dynamics of this compound and its derivatives is essential for designing robust and reliable imaging probes.
Table of Research Findings on Imidazole-Based Biomedical Imaging Probes
| Probe Type/Derivative | Application | Key Findings | Citation |
| Lophine Analogues | Selective bioimaging of the endoplasmic reticulum | New fluorescent lophines synthesized in one step showed selective ER labeling. | rsc.orgresearchgate.net |
| N1-Functionalized Imidazoles | Selective recognition of picric acid | Probes demonstrated high sensitivity and selectivity for picric acid over other nitroaromatic compounds. | rsc.org |
| Imidazole-fused Benzothiadiazole | Lysosomal pH imaging | Probes exhibited a suitable pKa and linear response to pH changes in the lysosomal range. | nih.gov |
| Phenanthro-Imidazole Derivative | Selective detection of Cu2+ ions | The probe showed sensitive fluorescence quenching upon binding with Cu2+ with a low detection limit. | mdpi.com |
| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) Derivatives | Environmentally sensitive fluorophores | Compounds displayed solvatofluorochromic properties and sensitivity to strong protic acids and fluoride (B91410) anions. | rsc.orgnih.gov |
| Imidazole-Centered Tripodal Chromophores | Two-photon absorption | Chromophores exhibited good two-photon absorption cross-section values suitable for advanced imaging. | rsc.org |
Q & A
Basic: What are the standard synthetic routes for 2-(4,5-Diphenyl-1H-imidazol-1-yl)acetic acid?
Methodological Answer:
The compound is typically synthesized via condensation reactions using substituted benzil derivatives, ammonium acetate, and aldehydes in acetic acid under reflux. For example, 2,4,5-trisubstituted imidazoles are prepared by reacting benzil with substituted aldehydes and ammonium acetate in a 1:1:2 molar ratio at 100–120°C for 2–4 hours . The product is isolated via precipitation in ice-cold water and purified through recrystallization (e.g., using methanol). Variations in substituents on the phenyl rings can be achieved by altering the aldehyde precursor .
Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- HPLC : For purity assessment and separation of byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
- FTIR : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- NMR (¹H/¹³C) : To resolve aromatic protons (δ 7.2–7.8 ppm for diphenyl groups) and the imidazole backbone (δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., ESI-MS in positive ion mode) .
Advanced: How can computational methods optimize the synthesis and reaction design of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states to identify energetically favorable conditions. For example, ICReDD integrates reaction path searches with experimental data to optimize parameters like temperature, solvent, and catalyst loading, reducing trial-and-error approaches . Machine learning models trained on existing imidazole synthesis data can further narrow optimal conditions (e.g., predicting yields under varying molar ratios) .
Advanced: How can researchers address discrepancies in reported yields from different synthesis protocols?
Methodological Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, heating duration). To resolve these:
- Use Design of Experiments (DoE) to systematically test variables (e.g., temperature, molar ratios) and identify critical factors .
- Compare kinetics via Arrhenius plots to determine if side reactions dominate at higher temperatures .
- Validate purity differences using HPLC-MS to quantify byproducts (e.g., unreacted benzil derivatives) .
Advanced: What strategies enhance the compound’s solubility and stability for pharmacological studies?
Methodological Answer:
- Salt Formation : React the acetic acid moiety with sodium hydroxide to form a water-soluble sodium salt .
- Co-solvent Systems : Use DMSO-water or PEG-400 mixtures to improve solubility without destabilizing the imidazole core .
- Structural Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the phenyl rings via post-synthetic modifications .
Advanced: How can reaction mechanisms and byproduct formation be analyzed during synthesis?
Methodological Answer:
- Tandem Mass Spectrometry (MS/MS) : Fragment intermediates to identify transient species (e.g., enol intermediates in imidazole cyclization) .
- Isotopic Labeling : Use ¹³C-labeled ammonium acetate to trace nitrogen incorporation into the imidazole ring .
- In Situ FTIR : Monitor real-time carbonyl group consumption to track reaction progress and detect side reactions .
Advanced: What computational tools are suitable for predicting the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
- QSAR Models : Train models on imidazole derivatives’ bioactivity data to predict IC₅₀ values for antimicrobial or anticancer activity .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
Advanced: How can researchers design scalable purification protocols for this compound?
Methodological Answer:
- Membrane Separation : Employ nanofiltration membranes to separate the product from smaller byproducts (e.g., acetic acid) .
- Crystallization Optimization : Use solubility curves in mixed solvents (e.g., methanol/water) to maximize yield and purity .
- Continuous Flow Chemistry : Implement microreactors for steady-state synthesis, reducing batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
